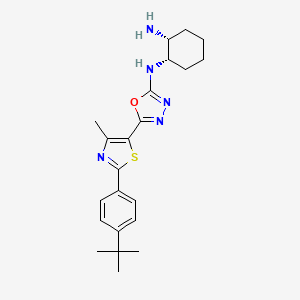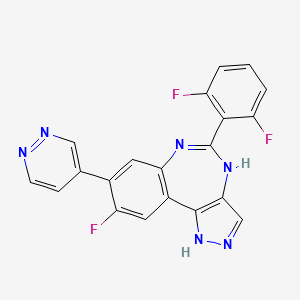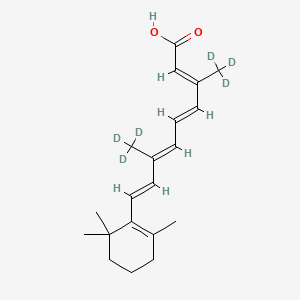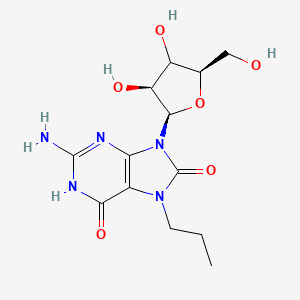
7-n-Propyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-n-Propyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These compounds often have significant biological activity and are used in various scientific and medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-n-Propyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine typically involves multiple steps, including the protection of functional groups, glycosylation, and deprotection. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product’s yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-n-Propyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
7-n-Propyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Potential use as an antiviral or anticancer agent.
Industry: Applications in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 7-n-Propyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine involves its incorporation into nucleic acids or interaction with specific enzymes. This can disrupt normal cellular processes, leading to its biological effects. The molecular targets and pathways involved would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-n-Propylguanine: A simpler analog without the xylofuranosyl group.
8-oxo-7,8-dihydroguanine: A common oxidative lesion in DNA.
9-(|A-D-xylofuranosyl)guanine: A nucleoside analog with a different substituent at the 7-position.
Uniqueness
7-n-Propyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C13H19N5O6 |
|---|---|
Molekulargewicht |
341.32 g/mol |
IUPAC-Name |
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-propyl-1H-purine-6,8-dione |
InChI |
InChI=1S/C13H19N5O6/c1-2-3-17-6-9(15-12(14)16-10(6)22)18(13(17)23)11-8(21)7(20)5(4-19)24-11/h5,7-8,11,19-21H,2-4H2,1H3,(H3,14,15,16,22)/t5-,7?,8+,11-/m1/s1 |
InChI-Schlüssel |
PSAJQOYVXUWDJK-DWVWSIQXSA-N |
Isomerische SMILES |
CCCN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@H](C([C@H](O3)CO)O)O |
Kanonische SMILES |
CCCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R,4aS,5aS,6aR,6bS,7aR)-4-Hydroxy-3,6b-dimethyl-5-methylene-4,4a,5,5a,6,6a,7,7a-octahydrocyclopropa[2,3]indeno[5,6-b]furan-2(6bH)-one](/img/structure/B15140417.png)
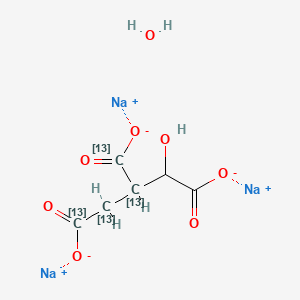
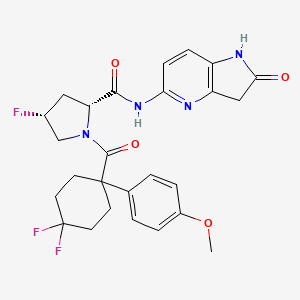
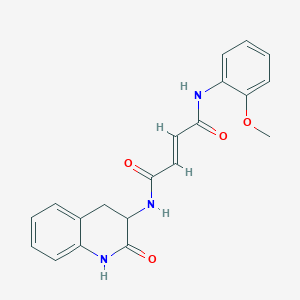
![2-(1-adamantyl)-N-[[(2R,3S,5R)-3-[[2-(1-adamantyl)acetyl]amino]-5-[4-[bis[3-(diaminomethylideneamino)propyl]amino]-5-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl]acetamide](/img/structure/B15140459.png)
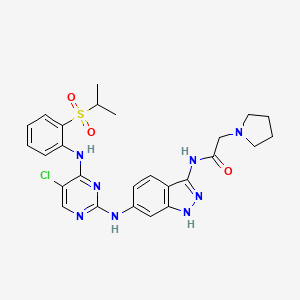


![N-[2-[4-[[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypiperidin-1-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B15140478.png)
![[(2R,4S,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15140483.png)

